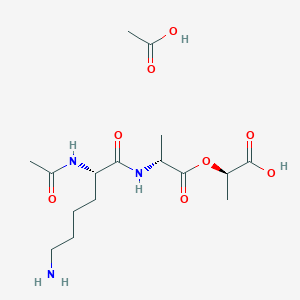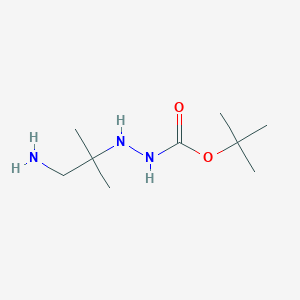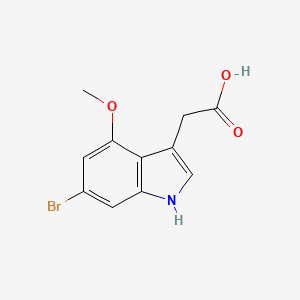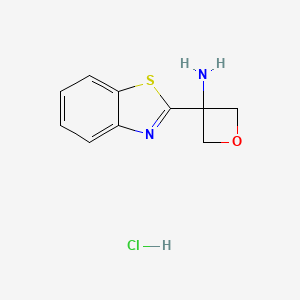
Ac-Lis-D-Ala-ácido D-láctico acetato
Descripción general
Descripción
Ac-Lys-D-Ala-D-lactic acid acetate: is a depsipeptide analog of the tripeptide Ac-Lys-D-Ala-D-Ala. It is a substrate for penicillin-sensitive D-alanine carboxypeptidases, which are enzymes involved in bacterial cell wall synthesis . This compound is used in various biochemical and pharmaceutical research applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Enzyme Studies: Serves as a substrate for studying the activity of penicillin-sensitive D-alanine carboxypeptidases.
Biology:
Cell Wall Synthesis: Investigates the role of D-alanine carboxypeptidases in bacterial cell wall synthesis.
Protein-Protein Interactions: Studies interactions between peptides and proteins in various biological processes.
Medicine:
Antibiotic Research: Explores the mechanism of action of antibiotics targeting D-alanine carboxypeptidases.
Drug Development: Used in the development of new therapeutic agents targeting bacterial infections.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Utilized in the formulation of peptide-based drugs
Mecanismo De Acción
Target of Action
The primary target of Ac-Lys-D-Ala-D-lactic acid acetate is penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . These enzymes play a crucial role in bacterial cell wall synthesis by catalyzing the hydrolysis of the terminal D-alanine residues in the peptidoglycan precursors.
Mode of Action
Ac-Lys-D-Ala-D-lactic acid acetate acts as a depsipeptide substrate for DD-carboxypeptidases . It binds to the active site of these enzymes, mimicking the natural substrates. This binding can inhibit the normal function of the enzymes, leading to disruption in the bacterial cell wall synthesis .
Biochemical Pathways
The compound primarily affects the peptidoglycan synthesis pathway in bacteria. By inhibiting DD-carboxypeptidases, it disrupts the cross-linking of peptidoglycan layers, which is a critical step in cell wall formation. The downstream effect of this disruption is the weakening of the bacterial cell wall, which can lead to cell lysis and death .
Result of Action
The molecular effect of Ac-Lys-D-Ala-D-lactic acid acetate’s action is the inhibition of DD-carboxypeptidases, leading to disruption in the peptidoglycan synthesis pathway. On a cellular level, this results in a weakened cell wall, potentially leading to bacterial cell lysis and death .
Análisis Bioquímico
Biochemical Properties
Ac-Lys-D-Ala-D-lactic acid acetate plays a crucial role in biochemical reactions, particularly as a substrate for penicillin-sensitive D-alanine carboxypeptidases. These enzymes are involved in the synthesis and remodeling of bacterial cell walls. The interaction between Ac-Lys-D-Ala-D-lactic acid acetate and D-alanine carboxypeptidases is characterized by the formation of acyl-enzyme intermediates, which are essential for the catalytic activity of these enzymes .
Cellular Effects
Ac-Lys-D-Ala-D-lactic acid acetate influences various cellular processes, particularly in bacterial cells. It affects cell wall synthesis by interacting with D-alanine carboxypeptidases, leading to alterations in cell wall structure and integrity. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting bacterial growth and survival .
Molecular Mechanism
The molecular mechanism of Ac-Lys-D-Ala-D-lactic acid acetate involves its binding to the active site of D-alanine carboxypeptidases. This binding results in the formation of a covalent acyl-enzyme intermediate, which is crucial for the enzyme’s catalytic function. The inhibition or activation of these enzymes by Ac-Lys-D-Ala-D-lactic acid acetate can lead to changes in gene expression and cellular metabolism, affecting bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ac-Lys-D-Ala-D-lactic acid acetate can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ac-Lys-D-Ala-D-lactic acid acetate remains stable under specific conditions, allowing for prolonged observation of its effects on bacterial cells .
Dosage Effects in Animal Models
The effects of Ac-Lys-D-Ala-D-lactic acid acetate in animal models vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in bacterial cell wall synthesis and integrity. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Ac-Lys-D-Ala-D-lactic acid acetate is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as D-alanine carboxypeptidases, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining the structural integrity of bacterial cell walls and ensuring proper cellular function .
Transport and Distribution
The transport and distribution of Ac-Lys-D-Ala-D-lactic acid acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport mechanisms of Ac-Lys-D-Ala-D-lactic acid acetate is essential for optimizing its use in biochemical research .
Subcellular Localization
Ac-Lys-D-Ala-D-lactic acid acetate is localized within specific subcellular compartments, where it exerts its effects on bacterial cell wall synthesis. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity. The subcellular localization of Ac-Lys-D-Ala-D-lactic acid acetate is a key factor in its biochemical properties and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-Lys-D-Ala-D-lactic acid acetate involves the coupling of protected amino acids and lactic acid derivatives. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids and lactic acid.
Coupling Reactions: The protected amino acids and lactic acid are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of Ac-Lys-D-Ala-D-lactic acid acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Ac-Lys-D-Ala-D-lactic acid acetate can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the peptide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino acid residues.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Hydrolysis: Amino acids and lactic acid derivatives.
Oxidation and Reduction: Modified amino acid residues with altered oxidation states.
Substitution: Peptide derivatives with substituted functional groups
Comparación Con Compuestos Similares
Ac-Lys-D-Ala-D-Ala: A tripeptide analog with similar substrate properties for D-alanine carboxypeptidases.
Ac-Lys-D-Ala-D-lactic acid: A depsipeptide analog without the acetate group.
Uniqueness: Ac-Lys-D-Ala-D-lactic acid acetate is unique due to its acetate group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This modification can enhance its utility in specific biochemical and pharmaceutical applications .
Propiedades
IUPAC Name |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4)/t8-,9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYAMADIHNCYQH-DDLFKVEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)




![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)



![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

